Regioisomer Yield Superiority: 2-Chloropentan-3-one Exhibits 3.7-Fold Higher Formation Yield Than 1-Chloro-3-pentanone Under Identical Chlorination Conditions
Under controlled gas-phase chlorination conditions (297 K, 700-950 Torr N₂/O₂ diluent, 500 ppm O₂, 900-1000 ppm Cl₂), 2-chloropentan-3-one forms as the predominant product with a yield of 78%, while the isomeric 1-chloro-3-pentanone is produced at only 21% yield [1]. This 3.7-fold regiochemical preference is attributed to the relative rates of hydrogen abstraction at the C2 versus C1 positions of 3-pentanone. The activation energy for hydrogen abstraction at the C1 position is determined to be 500 ± 500 cal mol⁻¹ higher than abstraction at the C2 position, quantitatively explaining the observed product distribution [2].
| Evidence Dimension | Product yield in chlorination of 3-pentanone |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | 1-chloro-3-pentanone: 21% yield |
| Quantified Difference | 3.7-fold higher yield (57 percentage points absolute difference) |
| Conditions | 297 K, 700-950 Torr N₂/O₂ diluent, 500 ppm O₂, 900-1000 ppm Cl₂ |
Why This Matters
This quantifiable regioselectivity advantage directly impacts synthetic route design: when targeting α-chlorination at the C2 position, this compound can be obtained in high yield without laborious isomer separation, whereas alternative chlorination strategies producing the C1 isomer require additional purification steps or acceptance of significantly reduced yields.
- [1] Kaiser, E. W.; Wallington, T. J. Products and Mechanism of the Reaction of Chlorine Atoms with 3-Pentanone in 700−950 Torr of N₂/O₂ Diluent at 297−515 K. Journal of Physical Chemistry A, 2009, 113, 11250-11256. DOI: 10.1021/jp9064305 View Source
- [2] Kaiser, E. W.; Wallington, T. J. Products and Mechanism of the Reaction of Chlorine Atoms with 3-Pentanone in 700−950 Torr of N₂/O₂ Diluent at 297−515 K. Journal of Physical Chemistry A, 2009, 113, 11250-11256. DOI: 10.1021/jp9064305 View Source
